molecular formula C15H32ClNO3 B13026043 2-Hydroxy-N,N,N-trimethyl-4-(octyloxy)-4-oxobutan-1-aminium chloride

2-Hydroxy-N,N,N-trimethyl-4-(octyloxy)-4-oxobutan-1-aminium chloride

Cat. No.: B13026043
M. Wt: 309.87 g/mol
InChI Key: SUANLWVPVVDPDB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-N,N,N-trimethyl-4-(octyloxy)-4-oxobutan-1-aminium chloride is a chemical compound with the molecular formula C15H32ClNO3 It is known for its unique structure, which includes a hydroxy group, a trimethylammonium group, and an octyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N,N,N-trimethyl-4-(octyloxy)-4-oxobutan-1-aminium chloride typically involves the reaction of a suitable precursor with trimethylamine and an octylating agent. The reaction conditions often include:

    Solvent: Commonly used solvents include methanol or ethanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N,N,N-trimethyl-4-(octyloxy)-4-oxobutan-1-aminium chloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The octyloxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

2-Hydroxy-N,N,N-trimethyl-4-(octyloxy)-4-oxobutan-1-aminium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Hydroxy-N,N,N-trimethyl-4-(octyloxy)-4-oxobutan-1-aminium chloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxy and trimethylammonium groups play a crucial role in binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-N,N,N-trimethyl-4-(butyloxy)-4-oxobutan-1-aminium chloride
  • 2-Hydroxy-N,N,N-trimethyl-4-(hexyloxy)-4-oxobutan-1-aminium chloride

Uniqueness

Compared to similar compounds, 2-Hydroxy-N,N,N-trimethyl-4-(octyloxy)-4-oxobutan-1-aminium chloride is unique due to its longer octyloxy chain, which can influence its solubility, reactivity, and biological activity.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H32ClNO3

Molecular Weight

309.87 g/mol

IUPAC Name

(2-hydroxy-4-octoxy-4-oxobutyl)-trimethylazanium;chloride

InChI

InChI=1S/C15H32NO3.ClH/c1-5-6-7-8-9-10-11-19-15(18)12-14(17)13-16(2,3)4;/h14,17H,5-13H2,1-4H3;1H/q+1;/p-1

InChI Key

SUANLWVPVVDPDB-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCOC(=O)CC(C[N+](C)(C)C)O.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.